2,6-Bis[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol
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Overview
Description
2,6-Bis[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol is a complex organic compound with a molecular formula of C22H30N2O. This compound is known for its unique structure, which includes two dimethylamino groups and a phenylpropan-2-yl group attached to a phenol ring. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol typically involves the reaction of phenol with formaldehyde and dimethylamine. The process can be summarized as follows:
Starting Materials: Phenol, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is usually carried out in an aqueous medium under basic conditions, often using sodium hydroxide as a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials.
Temperature Control: The reaction is carried out at controlled temperatures to ensure optimal yield and purity.
Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Bis[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used as an additive in lubricants and as a stabilizer in various industrial processes .
Mechanism of Action
The mechanism of action of 2,6-Bis[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences pathways related to oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Known for its antioxidant properties and used as a stabilizer in lubricants.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and industrial applications.
2,4,6-Tris(dimethylaminomethyl)phenol: Used as a curing agent in epoxy resins.
Uniqueness
2,6-Bis[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol stands out due to its unique combination of functional groups, which impart distinctive chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2,6-bis[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-21(2,18-10-8-7-9-11-18)19-12-16(14-22(3)4)20(24)17(13-19)15-23(5)6/h7-13,24H,14-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUAJETWPQANQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)CN(C)C)O)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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